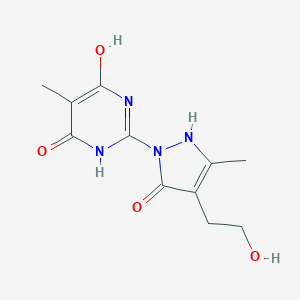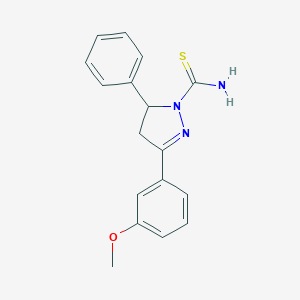![molecular formula C16H17N3OS B276196 N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine](/img/structure/B276196.png)
N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine, also known as MPTP, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of neuroscience. MPTP is a synthetic compound that has been used to study Parkinson's disease, a neurodegenerative disorder that affects millions of people worldwide.
Wirkmechanismus
N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine is metabolized by MAO-B to MPP+, which selectively damages dopamine neurons in the substantia nigra of the brain. This leads to a reduction in dopamine levels and subsequent motor dysfunction, which is characteristic of Parkinson's disease. N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine-induced Parkinson's disease in animal models has been used to study the mechanism of action of the disease and to test potential therapeutic interventions.
Biochemical and Physiological Effects:
N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine-induced Parkinson's disease in animal models leads to a reduction in dopamine levels and subsequent motor dysfunction, which is characteristic of Parkinson's disease. The biochemical and physiological effects of N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine have been extensively studied in animal models, and this research has provided valuable insights into the pathophysiology of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine-induced Parkinson's disease in animal models has several advantages for lab experiments. It is a reproducible and reliable model of Parkinson's disease that closely mimics the human disease. However, there are also limitations to this model. N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine-induced Parkinson's disease in animal models does not fully replicate the complexity of the human disease, and it is not a perfect model for testing potential therapeutic interventions.
Zukünftige Richtungen
There are several future directions for research on N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine. One area of research is the development of new therapeutic interventions for Parkinson's disease. Another area of research is the use of N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine as a tool to study other neurodegenerative disorders. Additionally, there is a need for further research to fully understand the mechanism of action of N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine and its effects on the brain. Overall, N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine is a valuable tool for scientific research, and further research in this area has the potential to lead to significant advances in our understanding of neurodegenerative disorders.
Synthesemethoden
The synthesis of N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine involves the reaction of 4-methoxybenzaldehyde and 2-aminothiophene in the presence of a catalyst. The resulting product is then reacted with propylamine to yield N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine. This synthesis method has been well-established in the literature and has been used to produce N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine for research purposes.
Wissenschaftliche Forschungsanwendungen
N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine has been extensively used in scientific research to study Parkinson's disease. N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopamine neurons, where it causes selective degeneration of these neurons, leading to the symptoms of Parkinson's disease. N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-propylamine-induced Parkinson's disease in animal models has been widely used to study the pathophysiology of the disease and to test potential therapeutic interventions.
Eigenschaften
Molekularformel |
C16H17N3OS |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
6-(4-methoxyphenyl)-N-propylthieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N3OS/c1-3-8-17-16-15-13(18-10-19-16)9-14(21-15)11-4-6-12(20-2)7-5-11/h4-7,9-10H,3,8H2,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
RIVHOMWNKUCEQI-UHFFFAOYSA-N |
SMILES |
CCCNC1=NC=NC2=C1SC(=C2)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CCCNC1=NC=NC2=C1SC(=C2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(3-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B276115.png)
![4-Chloro-6-(3-methylphenyl)thieno[3,2-d]pyrimidine](/img/structure/B276117.png)
![2,7,9-trimethyl-3-(3-pyridinylmethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276118.png)
![3-(3-methoxyphenyl)-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276119.png)
![2-(4-hydroxy-3-methoxybenzylidene)-4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276120.png)
![4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B276122.png)
![2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276124.png)

![ethyl 4-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276127.png)
![ethyl 4-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276129.png)
![ethyl 4-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276130.png)

